![molecular formula C10H12Cl2N2OS B4758458 3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE](/img/structure/B4758458.png)
3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE
Overview
Description
3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a sulfanyl-propanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with propanohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with bacterial cell walls, leading to disruption and cell death. In medicinal applications, the compound may inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE
- 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
3-[(2,6-DICHLOROBENZYL)SULFANYL]PROPANOHYDRAZIDE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorobenzyl group and sulfanyl-propanohydrazide backbone confer unique properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2OS/c11-8-2-1-3-9(12)7(8)6-16-5-4-10(15)14-13/h1-3H,4-6,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXUCYZIOQIOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCC(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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